

# Henagliflozin dosage and administration protocols in rodent studies.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Henagliflozin*

Cat. No.: *B607935*

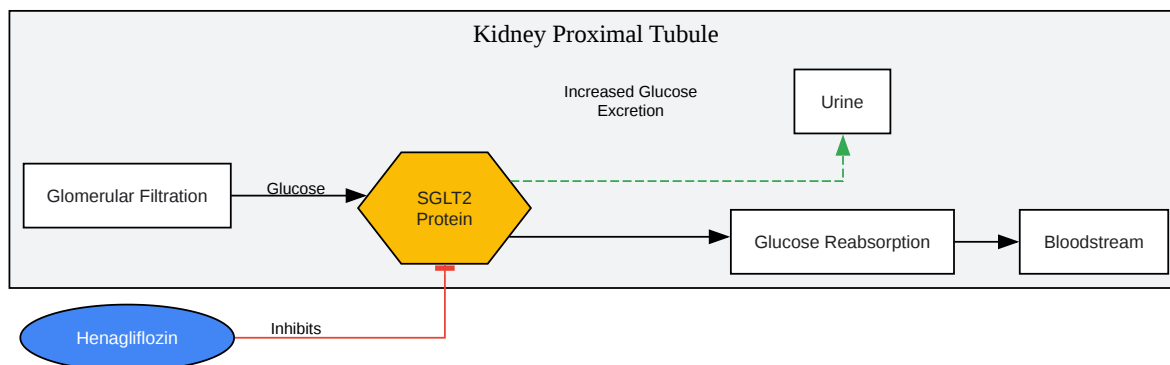
[Get Quote](#)

## Application Notes and Protocols for Henagliflozin in Rodent Studies

These notes provide an overview of the dosage and administration protocols for the SGLT2 inhibitor, **Henagliflozin**, in rodent models, based on findings from recent pharmacokinetic and pharmacodynamic studies. The protocols outlined below are intended to serve as a guide for researchers and scientists in the field of drug development.

### Mechanism of Action

**Henagliflozin** is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys.<sup>[1]</sup> SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.<sup>[1]</sup> By inhibiting SGLT2, **Henagliflozin** blocks this reabsorption process, leading to increased urinary glucose excretion (glucosuria) and consequently, a reduction in blood glucose levels.<sup>[1]</sup> This mechanism of action has shown therapeutic benefits in managing type 2 diabetes mellitus.<sup>[1]</sup> Beyond glycemic control, SGLT2 inhibition may also contribute to weight loss and provide cardiovascular advantages.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Henagliflozin** in the kidney.

## Quantitative Data Summary

The following tables summarize the dosages and administration routes for **Henagliflozin** in mice and rats as reported in pharmacokinetic studies.

### Table 1: Henagliflozin Dosage and Administration in Mice

Parameter	Details	Reference
Species	Mice	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Dosage (Oral)	0.3, 1, and 3 mg/kg	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Dosage (Intravenous)	0.3, 1, and 3 mg/kg	<a href="#">[2]</a> <a href="#">[4]</a>
Repeated Dosage	1 mg/kg/day for 7 or 14 days (oral)	<a href="#">[3]</a>
Administration Route	Oral gavage, Intravenous (tail vein)	<a href="#">[2]</a> <a href="#">[3]</a>
Vehicle	10% Dimethyl sulfoxide (DMSO) in 90% saline	<a href="#">[2]</a> <a href="#">[3]</a>
Fasting Condition	Studies conducted in both fasted (16 hours) and fed states	<a href="#">[3]</a>

**Table 2: Henagliflozin Dosage and Administration in Rats**

Parameter	Details	Reference
Species	Rats	<a href="#">[2]</a> <a href="#">[4]</a>
Dosage (Oral)	0.3, 1, and 3 mg/kg	<a href="#">[2]</a> <a href="#">[4]</a>
Dosage (Intravenous)	0.3, 1, and 3 mg/kg	<a href="#">[2]</a> <a href="#">[4]</a>
Administration Route	Oral gavage, Intravenous (tail vein)	<a href="#">[2]</a>
Vehicle	10% DMSO in 90% saline	<a href="#">[2]</a>
Fasting Condition	Fasted for at least 12 hours prior to oral administration	<a href="#">[2]</a>

## Experimental Protocols

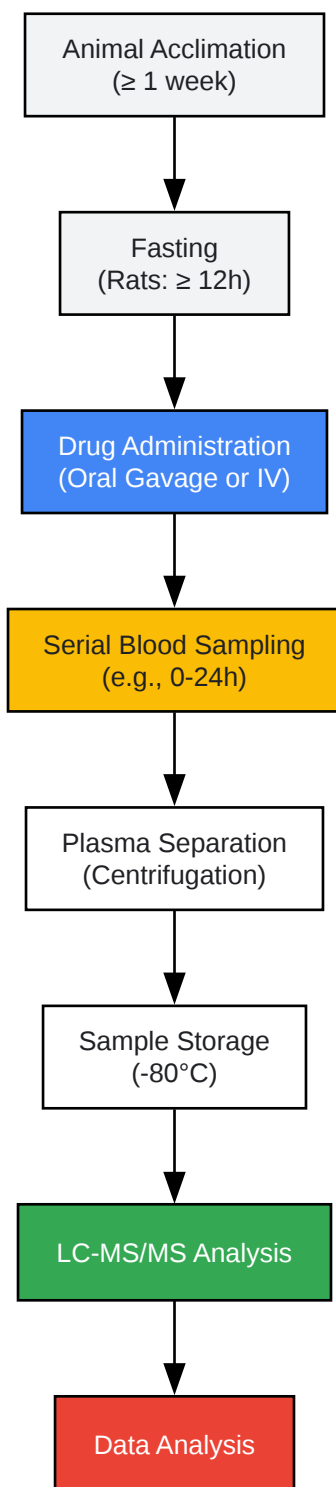
Detailed methodologies for key experiments involving **Henagliflozin** in rodents are provided below.

## Pharmacokinetic Study Protocol

This protocol describes the procedures for assessing the pharmacokinetic profile of **Henagliflozin** in rodents.

- Animal Preparation:
  - Acclimate rodents to the laboratory environment for at least one week.
  - For oral administration studies in rats, fast the animals for at least 12 hours with free access to water.<sup>[2]</sup> For mice, both fed and fasted states can be investigated.<sup>[3]</sup>
- Drug Preparation and Administration:
  - Prepare the dosing solution by dissolving **Henagliflozin** in a vehicle of 10% DMSO and 90% saline.<sup>[2]</sup><sup>[3]</sup>
  - Administer the solution via oral gavage or intravenous injection into the tail vein at the desired dose (e.g., 0.3, 1, or 3 mg/kg).<sup>[2]</sup><sup>[4]</sup>
- Blood Sampling:
  - Under light anesthesia (e.g., 2% isoflurane), collect blood samples from the retro-orbital sinus or tail vein at predetermined time points.<sup>[2]</sup><sup>[3]</sup>
  - A typical sampling schedule for oral administration includes 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.<sup>[2]</sup>
  - Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Processing and Storage:
  - Centrifuge the blood samples (e.g., at 12,000 x g for 1 minute) to separate the plasma.<sup>[3]</sup>
  - Store the plasma samples at -80°C until analysis.<sup>[3]</sup>

- Bioanalysis:
  - Determine the concentration of **Henagliflozin** in plasma samples using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[3]



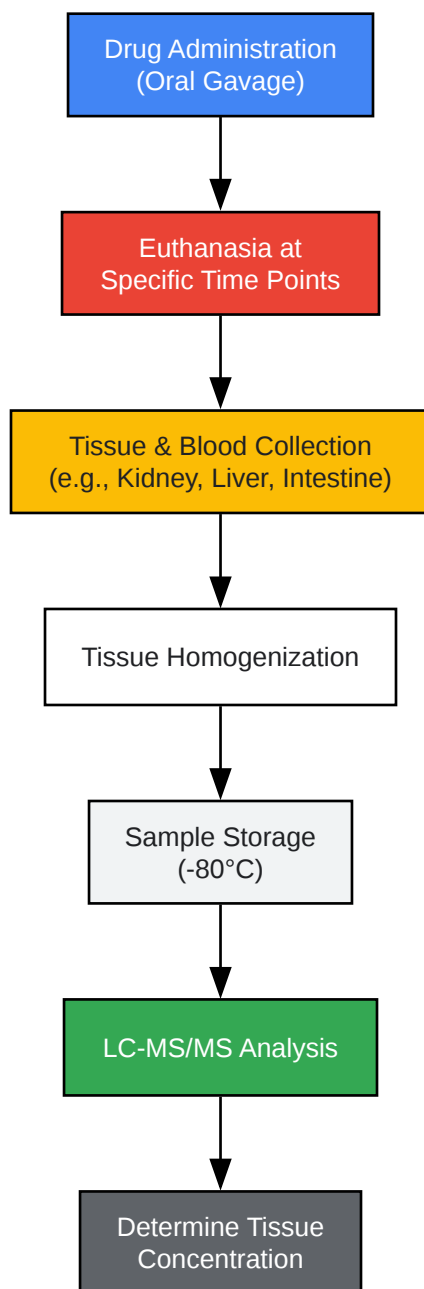
[Click to download full resolution via product page](#)

Caption: Workflow for a typical rodent pharmacokinetic study.

## Tissue Distribution Study Protocol

This protocol is designed to evaluate the distribution of **Henagliflozin** in various tissues following administration.

- Animal Dosing:
  - Administer **Henagliflozin** orally to fasted mice at the desired doses (e.g., 1 and 3 mg/kg).  
[\[3\]](#)[\[5\]](#)
- Sample Collection:
  - At designated time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24, and 48 hours), euthanize a subset of animals.[\[3\]](#)
  - Collect blood via cardiac puncture and various tissues of interest. Studies have shown high distribution in the kidneys, followed by the large intestine, stomach, small intestine, and liver.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Tissue Processing:
  - Rinse the collected tissues with cold saline to remove excess blood.
  - Blot the tissues dry and weigh them.
  - Homogenize the tissues in a suitable buffer.
- Sample Storage and Analysis:
  - Store the tissue homogenates at -80°C until analysis.
  - Analyze the concentration of **Henagliflozin** in the tissue homogenates using a validated LC-MS/MS method.[\[3\]](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Henagliflozin Proline? [synapse.patsnap.com]
- 2. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Henagliflozin dosage and administration protocols in rodent studies.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607935#henagliflozin-dosage-and-administration-protocols-in-rodent-studies]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)